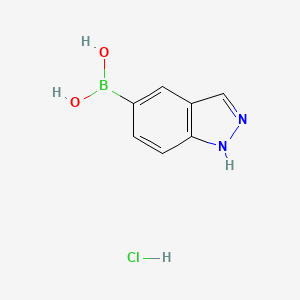
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
Übersicht
Beschreibung
“3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone” is a natural product from Morus alba . It displays cytotoxicity of 1.32, 3.92, and 5.22 μm against the human cervical carcinoma HeLa, human breast carcinoma MCF-7, and human hepatocarcinoma Hep3B cells .
Molecular Structure Analysis
The molecular formula of “3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone” is C30H34O6, with a molecular weight of 490.59 . The detailed molecular structure is not available in the search results.
Chemical Reactions Analysis
The synthetic reactions of “3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone” include aromatic ring formation, geranyl and prenyl groups incorporation, and hydroxylation .
Wissenschaftliche Forschungsanwendungen
Gastrointestinal Cancer Therapeutics
- Specific Scientific Field: Oncology
- Summary of the Application: This compound has been found to have significant anti-cancer properties against various gastrointestinal cancers, including colon, pancreatic, and gastric cancers . It is one of the 30 monomers extracted from Morus alba L. (mulberry) that were investigated for their anti-cancer activities .
- Methods of Application or Experimental Procedures: The anti-cancer mechanism of these chemical components was explored in gastric cancer cells. They inhibit cell cycle and DNA replication-related gene expression, leading to the effective suppression of tumor cell growth . Additionally, they induced unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, potentially resulting in DNA damage, autophagy, and cell death .
- Results or Outcomes: The DNA damage marker γH2AX also showed upregulation in response to multiple compounds, including 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone . γH2AX is a sensitive indicator of DNA double-strand breaks .
Cytotoxicity Against Various Carcinoma Cells
- Specific Scientific Field: Pharmacology
- Summary of the Application: 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone displays cytotoxicity against various human carcinoma cells .
- Methods of Application or Experimental Procedures: The compound was tested against human cervical carcinoma HeLa, human breast carcinoma MCF-7, and human hepatocarcinoma Hep3B cells .
- Results or Outcomes: The compound displayed cytotoxicity of 1.32, 3.92 and 5.22 μm against the human cervical carcinoma HeLa, human breast carcinoma MCF-7, and human hepatocarcinoma Hep3B cells respectively .
Eigenschaften
IUPAC Name |
2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O6/c1-17(2)7-6-8-19(5)10-12-21-24(32)14-13-22(28(21)34)30-23(11-9-18(3)4)29(35)27-25(33)15-20(31)16-26(27)36-30/h7,9-10,13-16,31-34H,6,8,11-12H2,1-5H3/b19-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWAWFMOTOFEGT-VXLYETTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B577606.png)
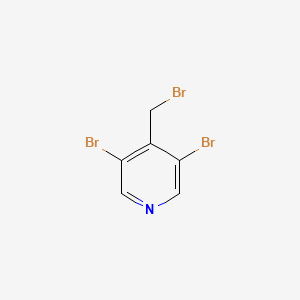
![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)
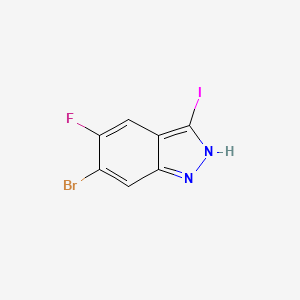
![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)
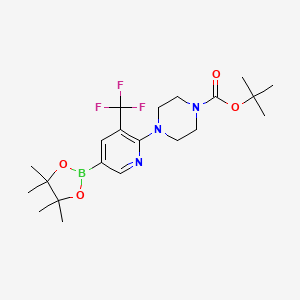
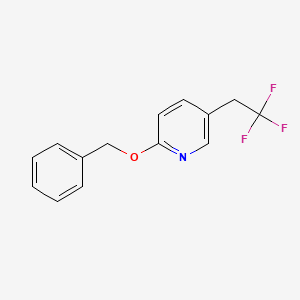
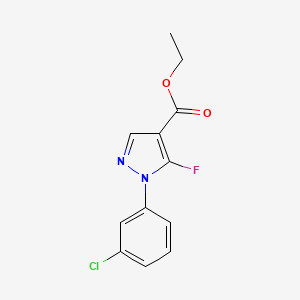
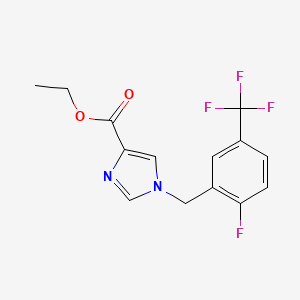
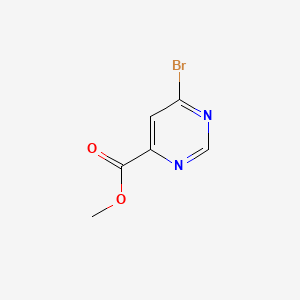
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)
![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)
